molecular formula C15H25N3O8 B12789595 Urea, N-(5-(2-(beta-D-glucopyranosyloxy)-1,1-dimethylethyl)-3-isoxazolyl)-N-methyl- CAS No. 82040-94-6

Urea, N-(5-(2-(beta-D-glucopyranosyloxy)-1,1-dimethylethyl)-3-isoxazolyl)-N-methyl-

Cat. No.: B12789595
CAS No.: 82040-94-6
M. Wt: 375.37 g/mol
InChI Key: YKHLYCKILIDZJK-WPTBKURFSA-N
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Description

Urea, N-(5-(2-(beta-D-glucopyranosyloxy)-1,1-dimethylethyl)-3-isoxazolyl)-N-methyl- is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a glucopyranosyl moiety, which is a glucose derivative, linked to an isoxazole ring, a five-membered ring containing nitrogen and oxygen atoms. The presence of these functional groups imparts specific chemical properties and biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(5-(2-(beta-D-glucopyranosyloxy)-1,1-dimethylethyl)-3-isoxazolyl)-N-methyl- typically involves multiple steps, starting from readily available precursors. One common approach is the formation of an amide bond between a glucopyranosylamine derivative and an isoxazole carboxylic acid. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(5-(2-(beta-D-glucopyranosyloxy)-1,1-dimethylethyl)-3-isoxazolyl)-N-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where nucleophiles replace specific substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of specific functional groups with the nucleophile.

Scientific Research Applications

Urea, N-(5-(2-(beta-D-glucopyranosyloxy)-1,1-dimethylethyl)-3-isoxazolyl)-N-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Urea, N-(5-(2-(beta-D-glucopyranosyloxy)-1,1-dimethylethyl)-3-isoxazolyl)-N-methyl- involves its interaction with specific molecular targets, such as glycogen phosphorylase. The compound binds to the active site of the enzyme, inhibiting its activity and thereby reducing the breakdown of glycogen into glucose . This inhibition is particularly relevant in the context of type 2 diabetes mellitus, where controlling blood glucose levels is crucial.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Urea, N-(5-(2-(beta-D-glucopyranosyloxy)-1,1-dimethylethyl)-3-isoxazolyl)-N-methyl- is unique due to its specific combination of a glucopyranosyl moiety and an isoxazole ring. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications. Its ability to inhibit glycogen phosphorylase with high specificity sets it apart from other similar compounds, highlighting its potential as a therapeutic agent for type 2 diabetes mellitus .

Properties

CAS No.

82040-94-6

Molecular Formula

C15H25N3O8

Molecular Weight

375.37 g/mol

IUPAC Name

1-methyl-3-[5-[2-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-1,2-oxazol-3-yl]urea

InChI

InChI=1S/C15H25N3O8/c1-15(2,8-4-9(18-26-8)17-14(23)16-3)6-24-13-12(22)11(21)10(20)7(5-19)25-13/h4,7,10-13,19-22H,5-6H2,1-3H3,(H2,16,17,18,23)/t7-,10-,11+,12-,13-/m1/s1

InChI Key

YKHLYCKILIDZJK-WPTBKURFSA-N

Isomeric SMILES

CC(C)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C2=CC(=NO2)NC(=O)NC

Canonical SMILES

CC(C)(COC1C(C(C(C(O1)CO)O)O)O)C2=CC(=NO2)NC(=O)NC

Origin of Product

United States

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